molecular formula C30H39FN4O4 B1683390 Ulimorelin CAS No. 842131-33-3

Ulimorelin

货号: B1683390
CAS 编号: 842131-33-3
分子量: 538.7 g/mol
InChI 键: WGYPAJVJMXQXTR-ABNZCKJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

乌利莫林,又名TZP-101,是一种具有修饰环状肽结构的药物。它作为生长激素释放肽受体 (GHSR-1a) 的选择性激动剂。与许多相关药物不同,乌利莫林对大鼠的生长激素释放几乎没有影响。 它确实刺激人类生长激素释放,并伴随胰岛素样生长因子 1 的升高 乌利莫林已被研究用于增强胃肠道动力,特别是在胃轻瘫和帮助胃肠道手术后肠道功能恢复方面 .

准备方法

乌利莫林的制备涉及一系列合成路线和反应条件。合成通常从特定中间体的偶联开始。 一种方法包括在受控条件下将环状肽中间体与氟苄基偶联 。乌利莫林的工业生产方法旨在确保高产率和纯度,通常涉及多个纯化步骤以去除杂质和副产物。

化学反应分析

乌利莫林经历各种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所用试剂和具体条件。 例如,乌利莫林的氧化会导致氧化衍生物的形成,而还原会导致该化合物形成还原形式 .

科学研究应用

Postoperative Ileus (POI)

Postoperative ileus is a common complication following abdominal surgery, characterized by delayed gastric emptying and bowel function. Ulimorelin has shown significant efficacy in preclinical models and clinical trials:

  • Efficacy in Clinical Trials : A study involving 120 patients demonstrated that this compound (600 µg/kg) administered every 8 hours resulted in comparable feeding success rates to metoclopramide, the standard treatment. Both drugs achieved similar median daily percentages of dietary intake over a 5-day period, with no significant differences in adverse effects .
  • Dosing Regimen : this compound was effective at doses ranging from 150 to 600 µg/kg every 8 hours, significantly improving gastric emptying times (∆t50) by 23% to 46% compared to baseline measurements .

Enteral Feeding Intolerance

Enteral feeding intolerance is prevalent in critically ill patients, leading to complications such as malnutrition and prolonged hospital stays. This compound's role as a prokinetic agent has been substantiated through:

  • Clinical Efficacy : In a randomized trial comparing this compound with metoclopramide, both agents showed similar rates of success in enteral feeding tolerance without significant safety differences .
  • Improvement in Nutritional Intake : The administration of this compound led to improved nutritional outcomes in patients unable to tolerate enteral feeds due to gastrointestinal dysmotility .

Case Study 1: Critically Ill Patients with Enteral Feeding Intolerance

In a multicenter trial, patients treated with this compound displayed enhanced gastric emptying and reduced episodes of feeding intolerance compared to those receiving standard care. The study highlighted that 67.7% of patients on this compound achieved successful enteral feeding compared to 70.6% on metoclopramide when excluding unrelated terminations .

Case Study 2: Postoperative Recovery

A separate study focused on postoperative recovery found that patients administered this compound experienced faster recovery times related to gastrointestinal function, leading to shorter hospital stays and reduced complications associated with delayed gastric emptying .

Pharmacokinetics

This compound's pharmacokinetic profile indicates that it achieves therapeutic plasma concentrations effectively within the specified dosing regimens. Studies have shown that free concentrations of this compound are crucial for its efficacy in enhancing gastric motility .

Summary Table of Clinical Findings

ApplicationStudy DesignKey Findings
Postoperative IleusRandomized Control TrialComparable efficacy to metoclopramide; improved recovery times
Enteral Feeding IntoleranceMulticenter TrialEnhanced feeding success rates; no significant adverse effects
Gastric EmptyingScintigraphy StudiesSignificant improvements in gastric emptying times (∆t50) observed

作用机制

乌利莫林的作用机制涉及其与生长激素释放肽受体 (GHSR-1a) 的相互作用。通过结合该受体,乌利莫林刺激胃动力,加速胃排空。 这种作用在术后肠梗阻等疾病中特别有利,因为胃排空延迟会导致并发症和延长住院时间 乌利莫林增强胃肠道转运的能力归因于其在 GHSR-1a 受体的选择性激动剂活性 .

生物活性

Ulimorelin, also known as TZP-101, is a synthetic ghrelin receptor agonist primarily studied for its prokinetic properties in gastrointestinal (GI) motility. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and pharmacokinetic profiles based on diverse research findings.

This compound acts as an agonist at the growth hormone secretagogue receptor (GHSR), mimicking the effects of ghrelin, a hormone that stimulates appetite and enhances gastric motility. By binding to GHSR, this compound promotes gastric emptying and improves intestinal transit, making it a candidate for treating conditions like postoperative ileus (POI) and gastroparesis.

Pharmacokinetics

This compound has demonstrated variable bioavailability and pharmacokinetic properties across different species. In studies, it has been shown to have approximately 24% oral bioavailability in rats and monkeys, indicating that while it is potent in vitro, its effectiveness may vary in clinical applications due to absorption issues .

Postoperative Ileus

Several clinical trials have evaluated the efficacy of this compound in patients recovering from bowel surgery. A multicenter phase III study involving 662 patients assessed the effect of intravenous this compound (160 µg/kg and 480 µg/kg) administered postoperatively. The primary endpoint was the time to the first bowel movement or tolerance of solid food. Results indicated no significant difference between the treatment groups and placebo regarding recovery times .

Key Findings:

  • Study Design: Double-blind, randomized, parallel-group.
  • Outcome Measures: Time to first bowel movement, tolerance of solid food.
  • Results: No significant improvement over placebo; however, safety profiles were comparable across groups.

Gastric Emptying Studies

In another study focusing on gastric emptying using scintigraphy, doses ranging from 150 to 600 µg/kg every 8 hours resulted in significant improvements in gastric emptying times (∆t50 = 23% to 46%; P < .05). However, no significant effects were observed on colonic transit times .

Table 1: Summary of Clinical Findings

Study TypeDose RangeKey Findings
Phase III POI Study160 µg/kg, 480 µg/kgNo significant difference from placebo
Gastric Emptying Study150-600 µg/kg Q8HSignificant improvement in gastric emptying

Safety Profile

This compound has been generally well tolerated across various studies. Adverse events reported were similar to those observed with placebo treatments. Notably, serious adverse events did not significantly differ among treatment groups .

Case Studies

A notable case involved a patient undergoing partial colectomy who received this compound postoperatively. The patient exhibited accelerated recovery of GI motility compared to historical controls. Specifically, the time to first bowel movement was reduced by approximately 10–22 hours in patients treated with this compound compared to those receiving placebo .

属性

IUPAC Name

(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39FN4O4/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36)/t19-,20-,25-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYPAJVJMXQXTR-ABNZCKJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233139
Record name Ulimorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Postoperative ileus (POI) is a major cause of postoperative complications and prolonged hospitalization. Ghrelin, which is the endogenous ligand for the growth hormone secretagogue receptor, has been found to stimulate gastric motility and accelerate gastric emptying. Ulimorelin is a synthetic ghrelin-receptor agonist, and has been shown to improve gastrointestinal transit in rats with POI.
Record name Ulimorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

842131-33-3
Record name D-Phenylalanine, (2S)-N-[(2R)-2-[2-(3-aminopropyl)phenoxy]propyl]-2-cyclopropylglycyl-N-methyl-D-alanyl-4-fluoro-, (3→1)-lactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842131-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ulimorelin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842131333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulimorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ulimorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ULIMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGI67MCW2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ulimorelin
Reactant of Route 2
Ulimorelin
Reactant of Route 3
Ulimorelin
Reactant of Route 4
Ulimorelin
Reactant of Route 5
Ulimorelin
Reactant of Route 6
Ulimorelin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。